1-(3-Chlor-2-methylphenyl)harnstoff

Übersicht

Beschreibung

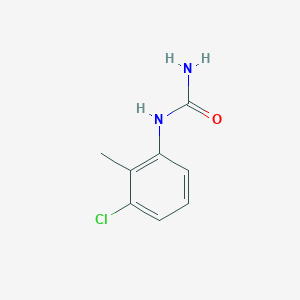

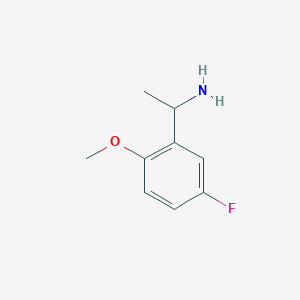

1-(3-Chloro-2-methylphenyl)urea, also known as MCP-urea, is an organic compound that belongs to the class of urea derivatives. It is a colorless or white crystalline solid that is soluble in water, ethanol, and other organic solvents. MCP-urea has a wide range of applications in the scientific research field, including its use as a reagent in organic synthesis, an intermediate in organic synthesis, and a catalyst in chemical reactions. It has also been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Urease-Inhibition

“1-(3-Chlor-2-methylphenyl)harnstoff” wurde als ein potenter Inhibitor der Urease identifiziert, einem Enzym, das für verschiedene Gesundheitsprobleme wie Katheterverkalkung, Enzephalopathie, Magengeschwüre, hepatisches Koma, Nierensteinbildung und mehr verantwortlich ist . Die inhibitorische Aktivität IC50 lag im Bereich von 0,0019 ± 0,0011 bis 0,0532 ± 0,9951 μM, verglichen mit dem Standard Thiourea (IC50 = 4,7455 ± 0,0545 μM) .

Synthese von Thiourea-Derivaten

Diese Verbindung spielt eine wichtige Rolle in der pharmazeutischen Chemie, insbesondere bei der Synthese von Thiourea-Derivaten . Eine Reihe von 1-Aroyl-3-[3-Chlor-2-methylphenyl] Thiourea-Hybriden mit aliphatischen und aromatischen Seitenketten wurde synthetisiert und mit verschiedenen analytischen Techniken charakterisiert .

Biochemische Bewertung

Die synthetisierten Thiourea-Hybride wurden auf ihre in-vitro Enzyminhibitoraktivität gegen Jack Bean Urease (JBU) untersucht, wobei sie sich als potente Anti-Urease-Inhibitoren erwiesen .

Rechnergestützter Ansatz

Die Studie umfasste auch die Dichtefunktionaltheorie (DFT), den Antioxidans-Radikalfänger-Assay, physikalisch-chemische Eigenschaften (ADMET-Eigenschaften), Moleküldocking und Molekulardynamiksimulationen .

Wirkmechanismus

Target of Action

The primary target of 1-(3-Chloro-2-methylphenyl)urea is the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

The compound interacts with urease, inhibiting its activity. The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) . This suggests that 1-(3-Chloro-2-methylphenyl)urea is a potent anti-urease inhibitor .

Result of Action

The result of the action of 1-(3-Chloro-2-methylphenyl)urea is the inhibition of urease, which can prevent the formation of kidney stones and other health complications associated with excessive urease activity .

Biochemische Analyse

Biochemical Properties

1-(3-Chloro-2-methylphenyl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of the urease enzyme. Urease is an amidohydrolase enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Inhibition of urease by 1-(3-Chloro-2-methylphenyl)urea has been shown to prevent the formation of kidney stones and other related morbidities . The compound interacts with the active site of the urease enzyme, forming hydrogen bonds and other non-covalent interactions that inhibit its activity .

Cellular Effects

1-(3-Chloro-2-methylphenyl)urea has been observed to affect various cellular processes. It influences cell signaling pathways by inhibiting the activity of urease, which in turn affects the cellular metabolism of urea. This inhibition can lead to changes in gene expression and cellular metabolism, particularly in cells that rely on urease activity for their metabolic processes . Additionally, the compound has been shown to have cytotoxic effects on certain cell types, leading to cell death at higher concentrations .

Molecular Mechanism

The molecular mechanism of 1-(3-Chloro-2-methylphenyl)urea involves its binding to the active site of the urease enzyme. This binding is facilitated by hydrogen bonds and other non-covalent interactions between the compound and the amino acid residues in the active site . The inhibition of urease activity by 1-(3-Chloro-2-methylphenyl)urea prevents the hydrolysis of urea, leading to a decrease in ammonia production and subsequent metabolic effects . Additionally, the compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chloro-2-methylphenyl)urea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of urease inhibition and its downstream metabolic effects

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 1-(3-Chloro-2-methylphenyl)urea vary with different dosages. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-(3-Chloro-2-methylphenyl)urea is involved in metabolic pathways related to urea metabolism. The compound inhibits urease, which is a key enzyme in the hydrolysis of urea . This inhibition affects the overall metabolic flux of urea and can lead to changes in the levels of metabolites such as ammonia and carbon dioxide . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(3-Chloro-2-methylphenyl)urea within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is likely to be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 1-(3-Chloro-2-methylphenyl)urea is determined by its interactions with targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Additionally, the localization of the compound within the cell can influence its activity and interactions with other biomolecules .

Eigenschaften

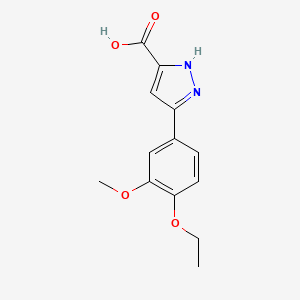

IUPAC Name |

(3-chloro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRTWKLFJILMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460122 | |

| Record name | 1-(3-chloro-2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98490-67-6 | |

| Record name | 1-(3-chloro-2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)

![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)

![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)

![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)